molecular formula C9H13ClN2O2 B13591540 (2-Chloro-3,4-dimethoxybenzyl)hydrazine

(2-Chloro-3,4-dimethoxybenzyl)hydrazine

Katalognummer: B13591540
Molekulargewicht: 216.66 g/mol
InChI-Schlüssel: JTPLJMFAKWAAJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O2 It is characterized by the presence of a chloro group, two methoxy groups, and a hydrazine moiety attached to a benzyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-3,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-3,4-dimethoxybenzyl)hydrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Chloro-3,4-dimethoxybenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This can affect various biochemical pathways and processes, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Chloro-3,4-dimethoxybenzaldehyde): A precursor in the synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine.

    (2-Chloro-3,4-dimethoxybenzil): Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chloro and methoxy groups on the benzyl ring, combined with the hydrazine moiety.

Eigenschaften

Molekularformel

C9H13ClN2O2

Molekulargewicht

216.66 g/mol

IUPAC-Name

(2-chloro-3,4-dimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C9H13ClN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3

InChI-Schlüssel

JTPLJMFAKWAAJH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)CNN)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.